2-(4-Carboxyphenyl)-4-hydroxybenzoic acid

Description

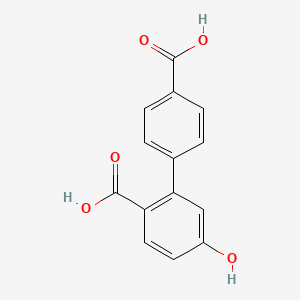

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10O5 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

2-(4-carboxyphenyl)-4-hydroxybenzoic acid |

InChI |

InChI=1S/C14H10O5/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) |

InChI Key |

SAHIXJONRJSVGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations

Established Synthetic Routes for 2-(4-Carboxyphenyl)-4-hydroxybenzoic Acid

The construction of the biphenyl (B1667301) backbone is a key step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are the most common and effective methods for creating the C-C bond between the two phenyl rings.

Two primary reaction pathways for the synthesis of unsymmetrical biaryl compounds like this compound are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds. ajgreenchem.comkochi-tech.ac.jp The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product. kochi-tech.ac.jp For the synthesis of the target molecule, a plausible Suzuki-Miyaura coupling pathway would involve the reaction of a suitably substituted aryl halide with an arylboronic acid.

A potential set of precursors for this reaction would be 4-bromo-2-hydroxybenzoic acid and (4-carboxyphenyl)boronic acid . The hydroxyl and carboxyl groups on the precursors may require protection to prevent side reactions, depending on the specific reaction conditions.

Ullmann Condensation: This classic copper-catalyzed reaction provides an alternative route to biaryl compounds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures. wikipedia.orgnih.gov However, modern modifications have made this reaction more practical. The reaction typically involves the coupling of two different aryl halides in the presence of a copper catalyst. For the synthesis of this compound, a possible Ullmann-type reaction could involve the coupling of 4-iodo-2-hydroxybenzoic acid with 4-iodobenzoic acid in the presence of a copper catalyst.

The efficiency and yield of these synthetic routes are highly dependent on the optimization of various reaction parameters.

For the Suzuki-Miyaura coupling , key parameters to optimize include:

Catalyst: The choice of the palladium catalyst and the supporting ligand is crucial. Catalysts like Tetrakis(triphenylphosphine)palladium(0) are commonly used. ajgreenchem.com

Base: An appropriate base is required to facilitate the transmetalation step. Common bases include potassium carbonate and cesium fluoride. chemicalbook.com

Solvent: The solvent system can significantly influence the reaction rate and yield. A mixture of an organic solvent like 1,4-dioxane (B91453) and water is often employed. ajgreenchem.com

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux. scirp.org

For the Ullmann condensation , optimization strategies focus on:

Copper Source: Both copper powder and various copper salts can be used. The reactivity can be enhanced by using activated copper. wikipedia.org

Ligands: The addition of ligands such as diamines can improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.

Solvent: High-boiling polar solvents like N-methylpyrrolidone or dimethylformamide are traditionally used. wikipedia.org

The following table summarizes potential reaction conditions for the synthesis of biphenyl dicarboxylic acids based on the Suzuki-Miyaura coupling.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-bromo-2-hydroxybenzoic acid | (4-carboxyphenyl)boronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 80-100 | Variable |

| 3-bromobenzoic acid | Aryl boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Reflux | Not Specified |

Emerging Green Chemistry Approaches for Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of biphenyl dicarboxylic acids, green chemistry approaches focus on the use of less hazardous solvents and recyclable catalysts.

One promising approach is the use of water as a reaction solvent for the Suzuki-Miyaura coupling. researchgate.net This avoids the use of volatile and often toxic organic solvents. The development of water-soluble catalysts, such as fullerene-supported PdCl2 nanocatalysts, has shown high efficiency in aqueous media, even at room temperature. researchgate.net Another green strategy involves an inverse biphasic modification of the Suzuki coupling, where the reactants and products are in an aqueous phase and the palladium catalyst is in an organic phase, allowing for easy separation and recycling of the catalyst. scirp.orgresearchgate.net

Chemical Modifications and Derivatization Strategies

The presence of two distinct carboxylic acid groups and a hydroxyl group in this compound allows for a variety of chemo-selective modifications.

The selective esterification of one carboxylic acid group in the presence of another and a hydroxyl group is a significant challenge. The differential reactivity of the two carboxyl groups, influenced by their electronic and steric environment, can be exploited.

One approach to achieve selective esterification is to use a catalytic amount of a Lewis acid, such as zinc triflate (Zn(OTf)2), in the presence of triphenylphosphine (B44618) and iodine. nih.govacs.org This method has been shown to be highly chemoselective for the esterification of carboxylic acids while preserving hydroxyl groups. nih.govacs.orgresearchgate.net The choice of alcohol and reaction conditions can be tuned to favor the esterification of the more sterically accessible or electronically activated carboxylic acid.

The following table presents data on the chemoselective esterification of hydroxyl-group-bearing carboxylic acids.

| Carboxylic Acid | Alcohol | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Hydroxybenzoic acid | Methanol | Zn(OTf)2, PPh3, I2 | Good to Excellent |

| Salicylic acid | Ethanol | Zn(OTf)2, PPh3, I2 | Good to Excellent |

Similar to esterification, selective amidation of one of the carboxyl groups can be achieved by controlling the reaction conditions and using appropriate coupling agents. Direct amidation of carboxylic acids with amines can be facilitated by catalysts such as niobium pentoxide (Nb2O5), which acts as a base-tolerant Lewis acid. nih.gov This method is advantageous as it can proceed without the need for stoichiometric activating agents, which generate significant waste. mdpi.com

The selective formation of monoamides from dicarboxylic acids can also be achieved through a multi-step process involving the non-selective formation of esters, followed by their separation and subsequent amidation. nih.govresearchgate.net Alternatively, the formation of a cyclic anhydride (B1165640) intermediate, if sterically feasible, can allow for regioselective attack by an amine to yield a monoamide.

Hydroxyl Group Functionalization (e.g., Etherification, Acylation)

The phenolic hydroxyl group of this compound represents a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered physical, chemical, and biological properties. Functionalization of this group through reactions such as etherification and acylation can be achieved, though chemo-selectivity is a critical consideration due to the presence of two carboxylic acid groups. These transformations enable the introduction of various functionalities, which can modulate the compound's solubility, lipophilicity, and interaction with biological targets.

Etherification

Etherification of the phenolic hydroxyl group in this compound can be accomplished through various synthetic methods, with the Williamson ether synthesis being a common and versatile approach. This reaction typically involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide or other suitable electrophile.

Given the presence of two acidic carboxylic acid protons, selective deprotonation of the phenolic hydroxyl group requires careful selection of the base and reaction conditions. A base that is strong enough to deprotonate the phenol (B47542) but not the carboxylic acids, or the use of stoichiometric amounts of a stronger base, can promote selectivity. Alternatively, protection of the carboxylic acid groups may be employed prior to etherification to avoid side reactions.

A general approach to the etherification of this compound is outlined below. The reaction conditions presented are representative and may require optimization for specific substrates.

Representative Etherification Reaction:

| Step | Reagent/Condition | Purpose |

| 1 | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | Deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide. |

| 2 | Alkylating agent (e.g., Alkyl halide, Dialkyl sulfate) | Introduction of the alkyl group via nucleophilic substitution. |

| 3 | Heat (optional) | To facilitate the reaction, particularly with less reactive alkylating agents. |

| 4 | Aqueous workup and purification | Isolation and purification of the resulting ether product. |

Detailed research findings on the regioselective alkylation of structurally related dihydroxy compounds suggest that bases like cesium bicarbonate can offer excellent selectivity for one hydroxyl group over another, which could be relevant for more complex analogs of the title compound. researchgate.net

Acylation

Acylation of the phenolic hydroxyl group to form an ester is another important transformation. This can be readily achieved by reacting this compound with an acylating agent such as an acid anhydride or an acyl chloride, often in the presence of a catalyst.

A well-documented analogy for this transformation is the acylation of 4-hydroxybenzoic acid to produce 4-acetoxybenzoic acid (aspirin analog). uwimona.edu.jmlibretexts.org This procedure can be adapted for the acylation of this compound. The reaction typically proceeds smoothly, with the phenolic hydroxyl group being more nucleophilic than the undissociated carboxylic acid groups under acidic or neutral conditions.

Representative Acylation Reaction (based on the synthesis of 4-acetoxybenzoic acid): uwimona.edu.jmlibretexts.org

| Reagent | Role | Conditions |

| Acetic Anhydride | Acylating agent | Provides the acetyl group. |

| Concentrated Sulfuric Acid (catalytic amount) | Catalyst | Protonates the anhydride, making it more electrophilic. |

| Gentle warming (e.g., 50-60°C) | Facilitates the reaction | Increases the reaction rate without causing decomposition. |

| Water | Quenching and Precipitation | Reacts with excess anhydride and precipitates the product. |

The following table summarizes the key aspects of this acylation, which is expected to be applicable to this compound.

Acylation of a Phenolic Hydroxyl Group:

| Reactant | Acylating Agent | Catalyst | Product |

| 4-hydroxybenzoic acid | Acetic Anhydride | Conc. H₂SO₄ | 4-acetoxybenzoic acid |

By applying similar conditions, one could expect to synthesize 4-acetoxy-2-(4-carboxyphenyl)benzoic acid from this compound. The choice of acylating agent can be varied to introduce different ester functionalities, thereby modifying the properties of the parent molecule.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It relies on the magnetic properties of atomic nuclei. For 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid, various NMR techniques would be employed to elucidate its complex structure.

High-Resolution 1H NMR Spectral Analysis

A high-resolution 1H (proton) NMR spectrum of this compound would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. The expected spectrum would show distinct signals for the aromatic protons on the two phenyl rings. The protons on the hydroxybenzoic acid moiety would likely appear at different chemical shifts compared to those on the carboxyphenyl ring due to the different electronic effects of the hydroxyl and second carboxyl group. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (singlets, doublets, triplets, etc.), governed by spin-spin coupling, would reveal the connectivity of adjacent protons.

13C NMR Chemical Shift Assignments

A 13C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, a 13C NMR spectrum would display distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms in the aromatic rings would be influenced by the attached functional groups. The carbonyl carbons of the two carboxylic acid groups would appear at characteristic downfield shifts. The carbon atoms bonded to the hydroxyl group would also have a specific chemical shift. The precise assignment of each signal would require further analysis, often in conjunction with 2D NMR techniques.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would show correlations between protons that are coupled to each other. This would be invaluable in tracing the proton-proton connectivities within each of the aromatic rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which protons are attached to which carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the two phenyl rings and the positions of the carboxyl and hydroxyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Frequencies

An FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band would be expected in the region of 2500-3300 cm-1, which is characteristic of the O-H stretching vibration of the carboxylic acid groups. The O-H stretch of the phenolic hydroxyl group would also appear in this region. Strong, sharp absorption bands around 1700 cm-1 would indicate the C=O stretching vibrations of the two carboxylic acid groups. Additionally, characteristic peaks for C=C stretching in the aromatic rings and C-O stretching would be present.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show vibrational modes for the various functional groups. Often, non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum, give rise to strong signals in the Raman spectrum. This would be particularly useful for analyzing the vibrations of the aromatic rings and the carbon-carbon bonds linking the two rings, providing a detailed "fingerprint" of the molecule's vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of this compound and for verifying its chemical structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. The theoretical exact mass of the neutral molecule of this compound (C₁₄H₁₀O₅) is calculated based on the masses of its most abundant isotopes. This calculated value serves as a benchmark for comparison with the experimentally measured mass.

For instance, analysis via an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in negative ion mode would be expected to detect the deprotonated molecule [M-H]⁻. The comparison between the measured and theoretical mass provides unequivocal confirmation of the compound's elemental composition.

| Species | Molecular Formula | Theoretical Exact Mass (Da) | Expected Experimental Mass [M-H]⁻ (Da) |

|---|---|---|---|

| This compound | C₁₄H₁₀O₅ | 258.05282 | 257.04552 |

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecular ion, providing data that confirms the connectivity of the atoms. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is predicted to occur at the functional groups and the biphenyl (B1667301) linkage.

A plausible fragmentation pathway for the [M-H]⁻ ion (m/z 257.0) would involve characteristic losses of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂).

Decarboxylation: The most common fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da) from the carboxylate group. The structure of this compound features two carboxylic acid groups, leading to potential sequential loss events. A primary fragmentation would be the loss of CO₂ to yield an ion at m/z 213.0.

Loss of Water: The presence of a hydroxyl group can lead to the elimination of a water molecule (18 Da), particularly in conjunction with a nearby carboxylic acid group.

Further Fragmentation: Subsequent fragmentation of the m/z 213.0 ion could involve the loss of a second CO₂ molecule, resulting in a fragment at m/z 169.0. Cleavage at the biphenyl C-C bond is also possible, though typically requires higher energy.

These fragmentation pathways provide a structural fingerprint that helps to distinguish it from its isomers.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 257.0 | CO₂ | 213.0 | [C₁₃H₉O₃]⁻ |

| 257.0 | H₂O | 239.0 | [C₁₄H₇O₄]⁻ |

| 213.0 | CO | 185.0 | [C₁₂H₉O₂]⁻ |

| 213.0 | CO₂ | 169.0 | [C₁₂H₉O]⁻ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems. The structure of this compound contains a biphenyl core, which is a highly conjugated system of π-electrons. This extended conjugation is expected to result in strong absorption in the UV region.

The spectrum is anticipated to display multiple absorption bands, characteristic of π → π* electronic transitions within the aromatic rings. The substitution pattern, including the hydroxyl and carboxyl groups, will influence the precise wavelength of maximum absorbance (λ_max). These auxochromic (hydroxyl) and chromophoric (carboxyl and phenyl) groups modify the energy levels of the molecular orbitals. Typically, benzoic acid derivatives show characteristic absorption peaks around 230 nm and 280 nm. wikipedia.org Due to the extended biphenyl system, a bathochromic (red) shift to longer wavelengths is expected compared to simple benzoic acid.

| Expected λ_max (nm) | Associated Electronic Transition | Structural Feature |

|---|---|---|

| ~240-260 | π → π | Benzoyl system transitions |

| ~280-310 | π → π | Extended biphenyl conjugated system |

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice, including intermolecular interactions. While a specific crystal structure for this compound is not available in the cited literature, its expected crystallographic features can be predicted based on the analysis of closely related compounds.

An SCXRD experiment would determine the fundamental crystallographic parameters of the compound. These parameters define the size and shape of the unit cell—the smallest repeating unit of the crystal lattice—and the symmetry operations that describe the crystal's structure. Common crystal systems for such aromatic carboxylic acids include monoclinic or orthorhombic.

| Parameter | Description | Predicted Common Values |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The group of symmetry operations for the unit cell (e.g., P2₁/c, C2/c). | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | 5-20 Å |

| α, β, γ (°) | The angles between the unit cell axes. | β ≠ 90° for Monoclinic |

| Z | The number of molecules per unit cell. | 2 or 4 |

The functional groups of this compound are expected to dominate its crystal packing through a network of strong intermolecular interactions.

Hydrogen Bonding: The two carboxylic acid groups are prime candidates for forming robust hydrogen-bonded dimers. This typically results in a centrosymmetric R²₂(8) ring motif, a common and highly stable supramolecular synthon in carboxylic acids. The hydroxyl group can also act as both a hydrogen bond donor and acceptor, potentially linking these dimers into more extended one-, two-, or three-dimensional networks. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent carboxyl group is also possible.

The interplay of these directional hydrogen bonds and non-directional π-π stacking interactions would define the final supramolecular architecture of the compound in the solid state.

A thorough search for peer-reviewed scientific literature and crystallographic databases has been conducted to obtain the necessary data for the conformational analysis of this compound in its crystalline state.

Despite extensive searches for the specific crystal structure, including X-ray diffraction data, dihedral angles, and bond lengths for this compound, no published experimental data could be located in the public domain. The available literature and database entries pertain to isomers, such as 4-(4-Carboxyphenyl)-2-hydroxybenzoic acid, or related but structurally distinct molecules.

Given the strict requirement to focus solely on "this compound" and to not introduce information outside the specified scope, it is not possible to generate the requested section "3.5.3. Conformational Analysis in the Crystalline State" with the required scientific accuracy and detail. The foundational experimental data necessary to describe the molecule's conformation in the crystalline state is not available at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a high degree of accuracy.

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule with multiple rotatable bonds like 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid, this process also involves a conformational analysis to identify various low-energy conformers.

Theoretical calculations have been successfully used to determine the stable conformers of similar molecules, such as benzoic acid and 2-hydroxybenzoic acid. researchgate.net For 2-hydroxybenzoic acid, studies have shown the existence of multiple stable conformers, with one being significantly lower in energy due to the formation of an intramolecular hydrogen bond between the hydroxyl and carboxyl groups. researchgate.net A similar approach for this compound would involve rotating the single bonds connecting the two phenyl rings and the carboxylic acid groups to map the potential energy surface and identify the global and local energy minima. The optimized geometry would provide crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation (Note: This table is for illustrative purposes to show the type of data obtained from DFT calculations and is not based on actual published results for this specific molecule.)

| Parameter | Value |

|---|---|

| Bond Length C-C (inter-ring) | 1.49 Å |

| Bond Angle C-C-C (inter-ring) | 120.5° |

| Dihedral Angle (between rings) | 35.2° |

| O-H Bond Length (Carboxyl 1) | 0.97 Å |

| O-H Bond Length (Carboxyl 2) | 0.97 Å |

| O-H Bond Length (Hydroxyl) | 0.96 Å |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution. For aromatic carboxylic acids, the HOMO is typically a π-orbital delocalized over the phenyl ring system, while the LUMO is often a π*-orbital. A smaller HOMO-LUMO gap suggests higher reactivity. Quantum chemical calculations on related compounds have been instrumental in understanding their electronic transitions and reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound (Note: This table is for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap | 4.7 |

DFT calculations can also predict various spectroscopic parameters. The calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching or bending of specific bonds. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. These theoretical predictions are valuable for assigning signals in experimental ¹H and ¹³C NMR spectra and can help in confirming the molecular structure.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the surrounding environment.

MD simulations can reveal the conformational flexibility of this compound by simulating its motion over a period of time. This would allow for the exploration of the different conformations accessible to the molecule at a given temperature and the transitions between them. For instance, the simulation could track the dihedral angle between the two phenyl rings, providing information on the rotational freedom and the most populated conformational states. Such simulations have been used to understand the flexibility of other organic molecules in solution. nih.gov

The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, simulations in a solvent like water would reveal the formation and dynamics of hydrogen bonds between the carboxylic acid and hydroxyl groups of the solute and the surrounding water molecules. The solvation structure and the lifetime of these hydrogen bonds can be analyzed. researchgate.net

The polarity of the solvent can also influence the preferred conformation of the molecule. nih.gov MD simulations can be performed in different solvents to understand how the environment affects the equilibrium between different conformers. This information is crucial for understanding the behavior of the molecule in various chemical and biological systems. Studies on similar molecules, like 4-hydroxybenzoic acid, have utilized MD simulations to understand their interactions and stability in different environments. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

As of the latest available data, no specific Quantitative Structure-Activity Relationship (QSAR) models focused on or incorporating this compound have been identified in peer-reviewed publications. QSAR studies typically require a dataset of structurally related compounds with measured biological activities to derive a statistically significant model. The absence of such studies for this compound suggests a possible lack of extensive biological activity screening data or a focus on other research areas for this molecule.

Calculation of Quantum Chemical Descriptors

Chemical Hardness and Softness

There are no published studies that specifically report the calculated values for the chemical hardness and softness of this compound. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are important indicators of a molecule's reactivity.

Electronegativity and Electrophilicity Indices

Specific calculations for the electronegativity and electrophilicity indices of this compound have not been reported in the available scientific literature. These global reactivity descriptors are crucial for understanding the molecule's ability to accept or donate electrons in chemical reactions.

Chemical Reactivity and Reaction Mechanisms

Acid-Base Equilibria and pKa Determination of Carboxylic Acid and Phenolic Hydroxyl Groups

The compound possesses three acidic protons: two on the carboxylic acid groups and one on the phenolic hydroxyl group. The acid dissociation constant, pKa, quantifies the acidity of each of these sites. The electronic environment created by the substituents on the aromatic rings significantly influences these pKa values.

Carboxylic Acid Groups: A typical benzoic acid has a pKa of approximately 4.20. oup.com Substituents on the benzene (B151609) ring can either increase or decrease this acidity. Electron-withdrawing groups stabilize the conjugate base (carboxylate anion) through inductive or resonance effects, making the acid stronger (lower pKa). psu.edu Conversely, electron-donating groups destabilize the anion, resulting in a weaker acid (higher pKa).

C4'-Carboxylic Acid: The carboxylic acid on the phenyl ring lacking the hydroxyl group is primarily influenced by the other substituted phenyl ring. A phenyl group is generally considered weakly electron-withdrawing, suggesting the pKa of this group will be slightly lower than that of benzoic acid.

C2-Carboxylic Acid: This group's acidity is affected by the adjacent phenyl ring (ortho position), and the hydroxyl group at the C4 position (meta position). The ortho-phenyl group will exert a steric and electronic effect, while the meta-hydroxyl group has a weak electron-withdrawing inductive effect. This combination likely results in a pKa value comparable to or slightly lower than that of benzoic acid.

Phenolic Hydroxyl Group: Phenols are generally much weaker acids than carboxylic acids, with the pKa of phenol (B47542) itself being around 10. The acidity of the hydroxyl group in 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid is influenced by the para-carboxyphenyl group and the ortho-carboxylic acid group. Both carboxylic acid groups are electron-withdrawing, which helps to stabilize the resulting phenoxide ion. This stabilization increases the acidity of the phenolic proton, leading to a pKa value lower than 10. For comparison, the phenolic pKa of 4-hydroxybenzoic acid is approximately 9.3. wikipedia.org

The expected dissociation sequence would see the two carboxylic acid protons removed first, followed by the phenolic proton at a much higher pH.

| Compound | Functional Group | Experimental pKa Value |

|---|---|---|

| Benzoic acid | Carboxylic Acid | 4.20 oup.com |

| Phenol | Hydroxyl | ~10.0 indiana.edu |

| 4-Hydroxybenzoic acid | Carboxylic Acid | 4.54 wikipedia.org |

| 4-Hydroxybenzoic acid | Hydroxyl | ~9.3 |

| This compound | Carboxylic Acids | Estimated ~3.5-4.5 |

| This compound | Hydroxyl | Estimated ~8.5-9.5 |

Electrophilic Aromatic Substitution Reactions on Biphenyl (B1667301) Moieties

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. pearson.com The rate and position of this substitution are governed by the activating and directing effects of the substituents already present on the biphenyl system. masterorganicchemistry.comlibretexts.org

The reactivity of the two rings in this compound is markedly different:

Ring A (Substituted with -OH and -COOH): This ring contains a strongly activating, ortho, para-directing hydroxyl group (-OH) and a moderately deactivating, meta-directing carboxylic acid group (-COOH). youtube.comnumberanalytics.comcsun.edu The powerful activating effect of the hydroxyl group dominates, making this ring significantly more reactive towards electrophiles than the other ring. quora.com Substitution will be directed to the positions ortho and para to the -OH group. The para position is already substituted, and one ortho position (C2) is also occupied. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions.

Due to the strong activation by the hydroxyl group, electrophilic substitution will overwhelmingly occur on the hydroxyl- and carboxyl-substituted ring (Ring A).

| Substituent | Effect on Ring | Directing Influence |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para masterorganicchemistry.com |

| -COOH (Carboxyl) | Moderately Deactivating | Meta numberanalytics.com |

| -C₆H₄R (Phenyl) | Weakly Activating | Ortho, Para pearson.com |

Nucleophilic Acyl Substitution Mechanisms of Carboxylic Acid Derivatives

The carboxylic acid groups can undergo nucleophilic acyl substitution, a class of reaction where a nucleophile replaces the hydroxyl group. ucalgary.ca This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org

However, carboxylic acids are relatively unreactive in these substitutions because the hydroxide (B78521) ion (-OH) is a poor leaving group. youtube.com To facilitate the reaction, two general strategies are employed:

Acid Catalysis: Protonation of the carbonyl oxygen by a strong acid makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile (e.g., an alcohol in Fischer esterification).

Conversion to a More Reactive Derivative: The -OH group can be converted into a better leaving group. A common method is the reaction with thionyl chloride (SOCl₂) to form a highly reactive acid chloride. jove.commasterorganicchemistry.comlibretexts.orglibretexts.org The mechanism involves the carboxylic acid oxygen attacking the sulfur of SOCl₂, which, after a series of steps, results in the hydroxyl group being replaced by a chloride ion. youtube.com These activated derivatives, such as acid chlorides, readily react with a wide range of nucleophiles (e.g., alcohols, amines) to form esters, amides, and other derivatives. libretexts.org

Both carboxylic acid groups in the molecule are capable of undergoing these transformations, allowing for the synthesis of various diesters, diamides, or mixed derivatives.

| Carboxylic Acid Derivative | Relative Reactivity (Highest to Lowest) |

|---|---|

| Acid Chloride (R-COCl) | 1 (Most Reactive) |

| Acid Anhydride (B1165640) (R-CO-O-CO-R) | 2 |

| Ester (R-COOR') | 3 |

| Carboxylic Acid (R-COOH) | 4 |

| Amide (R-CONH₂) | 5 |

| Carboxylate (R-COO⁻) | 6 (Least Reactive) |

Oxidation-Reduction Potentials and Mechanistic Pathways (e.g., Electron Transfer)

The phenolic hydroxyl group makes this compound susceptible to oxidation. Phenols can be oxidized via electron transfer to form phenoxy radicals. The stability of this radical and the potential required for the oxidation are influenced by the other substituents on the ring. The presence of electron-withdrawing carboxylic acid groups can make the phenol more difficult to oxidize compared to unsubstituted phenol.

A common method for oxidizing phenolic compounds is through advanced oxidation processes, such as the Fenton reaction, which generates highly reactive hydroxyl radicals (•OH). msu.rumdpi.com The mechanism of phenol oxidation by Fenton's reagent involves the initial attack of a hydroxyl radical on the aromatic ring, leading to the formation of dihydroxybenzene intermediates (like catechol and hydroquinone). nih.govnih.govresearchgate.net These intermediates are then further oxidized, leading to the opening of the aromatic ring and eventual mineralization to CO₂ and H₂O. nih.gov

Biological Activity Mechanisms and Molecular Interactions

Mechanistic Basis of Molecular Interactions with Biological Targets

Enzyme Inhibition Mechanisms

Derivatives of hydroxybenzoic acid have been identified as inhibitors of various enzymes, with a notable focus on cholinesterases in the context of neurodegenerative diseases like Alzheimer's. frontiersin.org

Cholinesterase Inhibition by Related Hydroxybenzoic Acid Derivatives

Alzheimer's disease is characterized by a decline in acetylcholine (B1216132) levels, and cholinesterase inhibitors are a primary therapeutic strategy. frontiersin.orgnih.gov Several studies have demonstrated the potential of hydroxybenzoic acid derivatives to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.orgnih.gov The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the specific structure of the derivative. nih.govnih.gov Molecular modeling suggests that these compounds can act as bifunctional inhibitors, interacting with different active sites on the cholinesterase enzymes. nih.govnih.gov

For instance, certain synthetic hydroxybenzoic acid derivatives with specific carbon chain spacers have shown potent and selective inhibition of BChE, while others with different chain lengths are more effective against AChE. nih.gov Calorimetric and docking simulation studies on a range of hydroxybenzoic acids have revealed that their inhibitory activity (IC50) can vary significantly, with some derivatives acting as competitive inhibitors at the catalytic site. nih.govnih.gov These compounds can also interact with the peripheral anionic site of the enzyme, which is implicated in the aggregation of β-amyloid plaques. nih.govnih.gov

| Compound Category | Target Enzyme | Inhibition Mechanism | Reference |

| Hydroxybenzoic Acid Derivatives | Acetylcholinesterase (AChE) | Competitive, Non-competitive | nih.govnih.gov |

| Hydroxybenzoic Acid Derivatives | Butyrylcholinesterase (BChE) | Non-competitive, Selective | nih.gov |

Modulation of Intracellular Signaling Pathways

The antioxidant and anti-inflammatory properties of hydroxybenzoic acids are well-documented and are largely attributed to their ability to modulate intracellular signaling pathways. mdpi.comnih.gov

Antioxidative Pathways

Hydroxybenzoic acid derivatives can exert their antioxidant effects through several mechanisms. They can directly scavenge free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), due to the hydrogen-donating ability of their hydroxyl groups. mdpi.comnih.gov The number and position of these hydroxyl groups are critical factors in determining their antioxidant capacity. mdpi.comffhdj.com

Beyond direct scavenging, these compounds can indirectly boost the endogenous antioxidant defense system. mdpi.com Some dihydroxybenzoic acids have been shown to activate the Nrf2 signaling pathway, which leads to the increased expression of antioxidant enzymes. nih.gov This modulation of antioxidative pathways helps to mitigate oxidative stress, a key factor in the pathogenesis of various chronic diseases. nih.gov

| Pathway | Effect of Hydroxybenzoic Acid Derivatives | Biological Outcome | Reference |

| Direct Radical Scavenging | Neutralization of ROS and RNS | Reduction of oxidative damage | mdpi.comnih.gov |

| Nrf2 Signaling Pathway | Activation and increased expression of antioxidant enzymes | Enhanced cellular antioxidant defense | nih.gov |

Molecular Docking and Binding Affinity Predictions with Receptor Sites

Molecular docking is a computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. wjarr.com This technique has been employed to investigate the interactions of hydroxybenzoic acid derivatives with various biological targets.

Studies have used molecular docking to elucidate the binding modes of hydroxybenzoic acid derivatives to enzymes like acetylcholinesterase. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. nih.govmdpi.com For example, docking studies have shown that different hydroxybenzoic acid derivatives can bind to various active sites of AChE, including the catalytic site, suggesting complementary mechanisms of inhibition. nih.gov

In other research, molecular docking has been used to predict the binding affinity of hydroxybenzoic acid derivatives to targets like snake venom metalloproteinase (SVMP). mdpi.com These computational predictions, when validated by in vitro enzyme activity assays, can provide valuable insights into the inhibitory potential of these compounds. mdpi.com The docking scores, which estimate the binding free energy, can help in identifying promising candidates for further drug development. nih.gov

| Compound/Derivative | Target Protein | Key Predicted Interactions | Reference |

| Protocatechuic acid | Snake Venom Metalloproteinase (SVMP) | Hydrogen bonds, Hydrophobic interactions | mdpi.com |

| Gentisic acid | Snake Venom Metalloproteinase (SVMP) | Hydrogen bonds, Hydrophobic interactions, Salt bridge | mdpi.com |

| Hydroxybenzoic acids | Acetylcholinesterase (AChE) | Interactions with catalytic and peripheral anionic sites | nih.gov |

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid in laboratory settings?

The synthesis of this compound can be approached via multi-step organic reactions. A plausible strategy involves:

- Friedel-Crafts acylation to introduce the carboxyphenyl group to a hydroxybenzoic acid precursor.

- Ester hydrolysis under basic conditions (e.g., NaOH or KOH) to free carboxyl groups, followed by acidification for crystallization.

- Enzymatic catalysis (e.g., lipases or esterases) for regioselective modifications, as demonstrated in enzymatic synthesis of structurally related hydroxybenzoic acids .

Key considerations: Optimize reaction temperatures (e.g., 60–80°C for hydrolysis) and use inert atmospheres to prevent oxidation of phenolic groups.

Basic: What safety protocols and storage conditions are critical for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if airborne particles are generated .

- Storage : Store in airtight containers at 2–30°C in a dry, dark environment to prevent photodegradation and moisture absorption .

- Waste disposal : Neutralize acidic residues before disposal and avoid drain release due to potential environmental toxicity .

Advanced: Which analytical techniques are most robust for characterizing purity and structural integrity?

- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution with acetonitrile/water (+0.1% TFA) is recommended .

- Nuclear magnetic resonance (NMR) : - and -NMR in DMSO-d6 can confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm) and carboxyl group presence .

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected [M-H] at m/z 287.06) .

Advanced: How can conflicting physicochemical data (e.g., melting point, solubility) be resolved across studies?

Discrepancies in reported properties may arise from impurities or polymorphic forms. To address this:

- Melting point analysis : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) for accurate determination. Compare against literature ranges (e.g., 220–225°C for related 4-Biphenylcarboxylic acid) .

- Solubility studies : Perform equilibrium solubility tests in buffered solutions (pH 2–12) using UV-spectrophotometry. Note that solubility in water is typically low (<1 mg/mL), but improves in polar aprotic solvents like DMSO .

Advanced: What strategies are effective for evaluating the biological activity of this compound?

Given its structural similarity to bioactive hydroxybenzoic acid derivatives (e.g., antimicrobial or anti-inflammatory agents):

- In vitro assays : Test enzyme inhibition (e.g., α-glucosidase or COX-2) using fluorometric or colorimetric substrates. IC values can benchmark activity against known inhibitors .

- Molecular docking : Model interactions with target proteins (e.g., PDB IDs 1LYN for α-glucosidase) to predict binding affinity and guide SAR studies .

- Metabolomic profiling : Track microbial or cellular metabolism via LC-MS to identify bioactive metabolites .

Advanced: How can researchers optimize crystallization to obtain high-purity single crystals for X-ray diffraction?

- Solvent selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Temperature control : Gradual cooling from near-boiling points enhances crystal lattice formation.

- Seeding : Introduce microcrystals to induce nucleation. Document crystal morphology (e.g., monoclinic systems common for benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.